molecular formula C18H21N3O2 B2806239 (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide CAS No. 2097940-67-3

(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide

Cat. No.: B2806239
CAS No.: 2097940-67-3
M. Wt: 311.385
InChI Key: NBTLYOGKUUUMPX-AATRIKPKSA-N
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Description

(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Quinoline derivatives have been extensively studied for their antitubercular activity. A review highlights the modification of isoniazid structures to include quinoline moieties, which showed significant in vitro efficacy against Mycobacterium tuberculosis, comparable to that of isoniazid for certain derivatives. This suggests a potential research application of quinoline-amide derivatives like (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide in the development of new antitubercular agents (Asif, 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of various quinoline derivatives have been well-documented. For instance, acetamide, formamide, and their derivatives have been shown to possess commercial importance due to their biological consequences of exposure, indicating a potential area of application for similar compounds in antimicrobial and antifungal research (Kennedy, 2001).

Anticancer Properties

Tetrahydroisoquinolines, structurally related to quinoline derivatives, have been highlighted for their role as anticancer antibiotics, marking another significant area of scientific research application for quinoline-amide derivatives. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the potential anticancer drug discovery applications of these compounds (Singh & Shah, 2017).

Antioxidant Applications

Quinoline derivatives, including ethoxyquin and its analogues, have been explored for their antioxidant efficacy, particularly in fish meal preservation. This research area could be relevant for this compound, given the importance of antioxidant properties in various industrial and pharmaceutical applications (de Koning, 2002).

Advanced Oxidation Processes

The exploration of advanced oxidation processes (AOPs) for the treatment of pollutants such as acetaminophen highlights another potential application area. Quinoline derivatives, by virtue of their chemical structure, may play a role in environmental detoxification through AOPs, suggesting a research avenue for similar compounds (Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary target of (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is currently unknown

Mode of Action

Without specific information on the compound’s target, it’s challenging to detail its mode of action. Based on its structural similarity to other quinazolinamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss these influences in detail .

Properties

IUPAC Name

2,6,8-trimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-11-8-12(2)17-14(9-11)15(10-13(3)21-17)18(23)20-7-5-6-16(22)19-4/h5-6,8-10H,7H2,1-4H3,(H,19,22)(H,20,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLYOGKUUUMPX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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